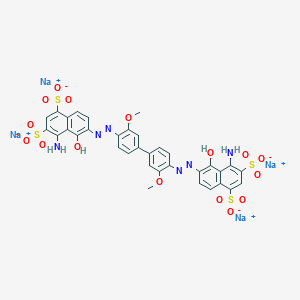

Chicago Sky Blue 6B

Vue d'ensemble

Description

Chicago Sky Blue 6B (CSB) is a large organic acid that is structurally related to glutamate . It is a potent and efficient competitive inhibitor of vesicular glutamate uptake .

Chemical Reactions Analysis

This compound is known to inhibit both de novo and seeded aggregation of α-synuclein in a cell-free system with purified proteins as well as in cell models . It is also known to suppress RANKL-induced osteoclast and bone resorption in vitro via the inhibition of NF-κB signaling activation and promoting proteasome-mediated degradation of MIF .

Applications De Recherche Scientifique

Inhibition de l'agrégation de l'α-synucléine

Il a été constaté que CSB inhibe l'agrégation et la propagation de l'α-synucléine, qui sont associées à la maladie de Parkinson (MP) . CSB inhibe la fibrillogenèse de l'α-synucléine de manière dépendante de la concentration par liaison directe à l'extrémité N-terminale de l'α-synucléine . Cela suggère que CSB pourrait être un candidat potentiel pour les médicaments modificateurs de la maladie pour la MP .

Blocage de la propagation intercellulaire de l'α-synucléine

En plus d'inhiber l'agrégation de l'α-synucléine, CSB bloque également la propagation intercellulaire de l'α-synucléine . Cette propriété pourrait être bénéfique pour ralentir la progression de maladies comme la MP, où la propagation des agrégats d'α-synucléine dans le cerveau est une caractéristique typique .

Atténuation des déficits comportementaux dans les modèles de synucléinopathie

Il a été démontré que CSB atténue les déficits comportementaux et les caractéristiques neuropathologiques, telles que l'α-synucléine phosphorylée et l'astrogliose, chez les souris transgéniques A53T α-synucléine . Cela indique que CSB pourrait potentiellement être utilisé dans le traitement des synucléinopathies .

Promotion de la réparation cardiaque après un infarctus du myocarde

Il a été constaté que CSB favorise la réparation cardiaque après un infarctus du myocarde chez la souris . Il le fait en inhibant la signalisation CaMKII, ce qui améliore la contractilité des cardiomyocytes, et en inhibant l'activation des neutrophiles et des macrophages, ce qui atténue la réponse inflammatoire aiguë .

Réduction de la taille de la cicatrice après un infarctus du myocarde

En plus de favoriser la réparation cardiaque, le traitement par CSB a montré une réduction de la taille de la cicatrice suite à un infarctus du myocarde induit chez des souris adultes<a aria-label="2: " data-citationid="76f8db5c-caf8-401f-b142-7b26d15e9e3c-30" h="ID=SERP,5017.1" href="https://insight.jci.org/

Mécanisme D'action

Target of Action

Chicago Sky Blue 6B (CSB) is a potent inhibitor of L-glutamate uptake into synaptic vesicles . It also allosterically inhibits the macrophage migration inhibitory factor (MIF), which has proinflammatory activity . Furthermore, CSB has been found to interact with α-synuclein, a neuronal protein encoded by the SNCA gene .

Mode of Action

CSB inhibits the fibrillation of α-synuclein in a concentration-dependent manner through direct binding to the N-terminus of α-synuclein . It also inhibits CaMKII signaling, which improves cardiomyocyte contractility, and inhibits neutrophil and macrophage activation, which attenuates the acute inflammatory response .

Biochemical Pathways

The inhibition of L-glutamate uptake into synaptic vesicles by CSB affects glutamatergic neurotransmission . The allosteric inhibition of MIF can modulate the inflammatory response . By inhibiting the fibrillation of α-synuclein, CSB can potentially affect the pathological progression of Parkinson’s disease and other synucleinopathies . The inhibition of CaMKII signaling and the acute inflammatory response can affect the repair processes in the heart following myocardial infarction .

Pharmacokinetics

It is known that csb is a large organic acid, structurally related to glutamate , which may influence its absorption and distribution

Result of Action

CSB has been shown to reduce scar size and improve heart function in mice following induced myocardial infarction . It also inhibits α-synuclein aggregation and cell-to-cell propagation in both in vitro and in vivo models of synucleinopathy . Notably, CSB alleviated behavioral deficits and neuropathological features, such as phospho-α-synuclein and astrogliosis, in A53T α-synuclein transgenic mice .

Action Environment

It is worth noting that the effects of csb have been studied in various in vitro and in vivo models , suggesting that its action can be influenced by the biological environment

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Chicago Sky Blue 6B plays a crucial role in biochemical reactions. It inhibits α-synuclein aggregation and cell-to-cell propagation in both in vitro and in vivo models of synucleinopathy . This inhibition is achieved through direct binding to the N-terminus of α-synuclein .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the fibrillation of α-synuclein in a concentration-dependent manner . This inhibition blocks α-synuclein cell-to-cell propagation .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct binding interactions with biomolecules. It binds to α-synuclein and inhibits its aggregation, thereby blocking α-synuclein cell-to-cell propagation .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit α-synuclein aggregation and cell-to-cell propagation in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Propriétés

| { "Design of the Synthesis Pathway": "Chicago Sky Blue 6B can be synthesized through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "1,4-diaminobenzene", "2-naphthalenesulfonic acid", "Sodium nitrite", "Sodium carbonate", "Copper(II) sulfate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 1,4-diaminobenzene is reacted with 2-naphthalenesulfonic acid in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt intermediate.", "Step 2: The diazonium salt is then coupled with a copper(II) salt in the presence of sodium carbonate to form an azo dye intermediate.", "Step 3: The azo dye intermediate is then treated with sodium hydroxide to form the final product, Chicago Sky Blue 6B.", "Step 4: The product is then purified by recrystallization from a mixture of ethanol and water." ] } | |

Numéro CAS |

2610-05-1 |

Formule moléculaire |

C34H24N6Na4O16S4 |

Poids moléculaire |

992.8 g/mol |

Nom IUPAC |

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C34H28N6O16S4.4Na/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |

Clé InChI |

BPHHNXJPFPEJOF-UHFFFAOYSA-J |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

Apparence |

Solid powder |

Color/Form |

Blue powder |

| 3841-14-3 2610-05-1 |

|

Description physique |

Direct blue 1 appears as bright greenish-blue solid or dark blue powder. (NTP, 1992) |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

1 to 5 mg/mL at 73 °F (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,2'-(4,4'-(3,3'-bis(methoxy)biphenylenebis(azo))bis (8-amino-1-hydroxynaphthalene-5,7-disulfonic acid) tetrasodium salt) C.I. direct blue 1 Chicago Sky Blue Chicago sky blue 6B direct blue 1 Niagara sky blue 6B p425 compound pontamine sky blue |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-[2-fluoro-5-(oxiran-2-yl)phenyl]sulfonylurea](/img/structure/B524446.png)

![1-[2-Fluoro-5-(oxiran-2-yl)phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea](/img/structure/B524447.png)

![4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B524577.png)

![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)

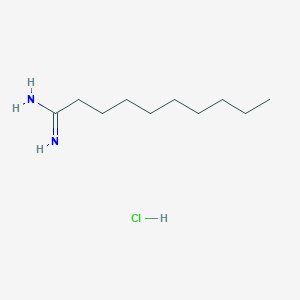

![4-[5-[5-(4-Carbamimidoylphenyl)thiophen-2-yl]thiophen-2-yl]benzenecarboximidamide](/img/structure/B525076.png)

![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)

![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)